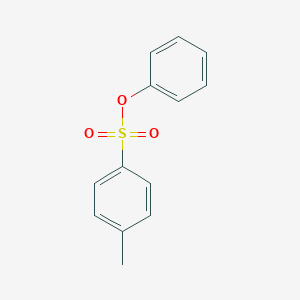

Phenyl 4-methylbenzenesulfonate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

phenyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQFPRKQBWRRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278879 | |

| Record name | Phenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640-60-8 | |

| Record name | Phenyl tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 640-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 640-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl 4 Methylbenzenesulfonate and Its Derivatives

Established Synthetic Pathways for Phenyl 4-methylbenzenesulfonate (B104242)

Traditional methods for synthesizing phenyl 4-methylbenzenesulfonate have been well-documented, providing reliable and straightforward routes to this important molecule.

Nucleophilic Substitution Reactions with Phenol (B47542) and p-Toluenesulfonyl Chloride

The most common and established method for the preparation of this compound is the reaction of phenol with p-toluenesulfonyl chloride (TsCl). tandfonline.comtandfonline.com This reaction is a classic example of nucleophilic substitution on the sulfonyl group, often conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

This process, frequently referred to as a Schotten-Baumann type reaction, typically employs a base like pyridine (B92270) or triethylamine (B128534) in an anhydrous organic solvent such as dichloromethane. thieme-connect.comresearchgate.netiitk.ac.inbyjus.com The phenol acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride, leading to the formation of the sulfonate ester and hydrogen chloride. The base is crucial for scavenging the generated HCl, which would otherwise protonate the starting phenol, rendering it non-nucleophilic. byjus.com

The general reaction is as follows:

C₆H₅OH + CH₃C₆H₄SO₂Cl → C₆H₅OSO₂C₆H₄CH₃ + HCl

Reaction times for this method can be lengthy, often requiring between 12 and 16 hours at room temperature to achieve good to excellent yields. tandfonline.comtandfonline.comresearchgate.net

| Base | Solvent | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Pyridine | Dichloromethane | 0 °C to Room Temp. | 12 hours | 93% researchgate.net |

| Triethylamine (Et₃N) | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temp. | Overnight | 99% tandfonline.com |

| Aqueous NaOH | THF/H₂O | 0 °C to Room Temp. | 2 hours | Good to Excellent thieme-connect.com |

Other Conventional Synthesis Routes

While the direct sulfonylation of phenol is dominant, other conventional routes exist. One such alternative involves phase-transfer catalysis (PTC). This methodology is particularly useful when dealing with reactants that are soluble in different, immiscible phases. In the synthesis of phenyl tosylate, a quaternary ammonium (B1175870) salt can be used as a phase-transfer catalyst to shuttle the phenoxide ion from an aqueous phase into an organic phase containing the p-toluenesulfonyl chloride. acsgcipr.orgoperachem.com This can lead to milder reaction conditions and sometimes improved yields.

Another route involves the reaction of arenediazonium tosylates, which can be prepared from aromatic amines. organic-chemistry.org These tosylate salts are often more stable than other diazonium salts and can be used to generate aryl tosylates, although this is less common for the direct synthesis of the parent this compound.

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to the development of more efficient, environmentally friendly, and versatile methods for preparing this compound and its derivatives.

Asymmetric Synthesis Techniques for Chiral Derivatives

While this compound itself is achiral, the synthesis of chiral derivatives is of great interest, particularly in the fields of medicinal chemistry and asymmetric catalysis. Asymmetric synthesis of these derivatives typically involves one of two main strategies:

Use of a chiral starting material: A chiral alcohol or phenol can be reacted with p-toluenesulfonyl chloride to produce a chiral sulfonate ester. This is a straightforward method where the stereochemistry of the product is determined by the starting material. nih.gov

Enantioselective catalysis: A prochiral substrate can be tosylated using a chiral catalyst to induce enantioselectivity. This is a more advanced approach that can generate chiral products from achiral starting materials.

For instance, the synthesis of chiral sulfoximines, which are valuable in drug discovery, has been achieved through the sulfur-selective arylation of easily accessible chiral sulfinamides. organic-chemistry.orgnih.gov This demonstrates a modern approach to creating complex chiral molecules based on the sulfonate scaffold.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for synthesizing aryl tosylates. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key developments include:

Solvent-free synthesis: Reactions can be carried out without a solvent, often with microwave activation. This dramatically reduces reaction times from many hours to just a few minutes and simplifies the work-up procedure, providing a cleaner, more economical, and high-speed method. tandfonline.comtandfonline.com Yields for these solvent-free microwave-assisted reactions are often excellent, typically between 92% and 99%. tandfonline.comtandfonline.com

Use of greener solvents: When a solvent is necessary, more environmentally benign options are being explored. Protocols using solvents like tetrahydrofuran (THF) and water with bases such as NaOH or K₂CO₃ have been developed, avoiding the use of halogenated solvents like dichloromethane. thieme-connect.comorganic-chemistry.org

Chromatography-free purification: Methods that yield high-purity products without the need for column chromatography are highly desirable as they reduce solvent waste and are more cost-effective. thieme-connect.comorganic-chemistry.org

| Method | Conditions | Reaction Time | Advantages | Yield |

|---|---|---|---|---|

| Microwave-assisted | Solvent-free | ~3-5 minutes | Rapid, clean, high-throughput potential tandfonline.comtandfonline.com | 92-99% tandfonline.com |

| Eco-friendly solvents | THF/H₂O, 15% NaOH | 2 hours | Avoids halogenated solvents, chromatography-free organic-chemistry.org | Good to Excellent organic-chemistry.org |

| Amphiphilic Organocatalyst | N-hexadecylimidazole in water | Not specified | Organic solvent-free nih.gov | Effective |

Catalytic Methods in Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound.

Heteropolyacids: Keggin-type heteropolyacids such as H₃PW₁₂O₄₀ and AlPW₁₂O₄₀ have been shown to be effective catalysts for the tosylation of phenols under solvent-free conditions. cdnsciencepub.comresearchgate.net These solid acid catalysts are advantageous due to their high efficiency, reusability, and the mild conditions under which they operate.

Organocatalysis: Amphiphilic organocatalysts, such as N-hexadecylimidazole, have been used to perform the tosylation of alcohols effectively in water, eliminating the need for organic solvents. nih.gov The hydrophobic chain of the catalyst creates a microenvironment that facilitates the reaction.

Lewis Acid Catalysis: Lewis acids like Zn(C₆F₅)₂ have been used in combination with nucleophilic diarylzinc reagents to achieve atom-efficient arylation of N-tosylimines, showcasing how catalytic zinc species can activate substrates for subsequent reactions. nih.gov

These catalytic methods often lead to shorter reaction times, milder conditions, and improved yields compared to traditional stoichiometric approaches.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers efficient pathways for forming sulfonate esters. While direct catalysis for the synthesis of this compound itself is less commonly detailed, related reactions highlight the utility of these catalysts. For instance, water-soluble rhodium complexes, such as [Rh(COD)Cl]2/TPPTS, have been effectively used in the hydrogenation of aldehydes and ketones in aqueous media. liv.ac.uk Ruthenium complexes are also prominent, with catalysts like RuCl2(TPPMS)2 used for reducing various aldehydes with high conversion rates. liv.ac.uk These examples of transition metal-catalyzed reactions in related organic syntheses underscore their potential applicability and efficiency in sulfonamide and sulfonate chemistry.

Nanoparticle-Catalyzed Reactions

Nanoparticle-catalyzed reactions represent a modern approach to organic synthesis, offering high efficiency and catalyst reusability. For example, magnetic nano-supported molybdate (B1676688) sulfuric acid (Fe3O4@MSA NPs) has been developed as a heterogeneous basic nanocatalyst. sciepub.com This catalyst, composed of uniform particles smaller than 19 nm, has proven effective in synthesizing derivatives of kojic acid under solvent-free conditions at room temperature. sciepub.com Another example involves ruthenium nanoparticles immobilized on a water-soluble polymer, which actively catalyze the hydrogenation of aromatic compounds and unsaturated ketones in water. liv.ac.uk These methodologies demonstrate the versatility and environmentally benign nature of nanoparticle catalysis in producing complex organic molecules.

Synthesis of Key this compound Derivatives

The functionalization of the phenyl ring allows for the creation of a diverse array of derivatives with tailored properties.

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives are key intermediates in organic synthesis. A common method for their preparation involves the reaction of a halogenated phenol with toluenesulfonyl chloride. For instance, the synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide is achieved by treating 2-amino-5-bromoacetophenone with 4-methylbenzenesulfonyl chloride in pyridine. mdpi.com The mixture is refluxed for two hours, and the resulting precipitate is recrystallized to yield the product. mdpi.com Another example is the preparation of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate from ethyl 4-amino-3-iodobenzoate and p-toluenesulfonyl chloride in pyridine at room temperature. acs.org

Table 1: Synthesis of Halogenated Derivatives

| Derivative Name | Starting Materials | Reagents/Solvents | Conditions | Yield |

|---|---|---|---|---|

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 2-amino-5-bromoacetophenone, 4-methylbenzenesulfonyl chloride | Pyridine | Reflux, 2 hours | 85% mdpi.com |

| Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate | Ethyl 4-amino-3-iodobenzoate, p-toluenesulfonyl chloride | Pyridine, DCM | Room temperature, 2 hours | Not specified |

Synthesis of Formylthis compound Derivatives

Formylphenyl derivatives are valuable precursors for a variety of other organic compounds. The synthesis of 4-formylphenyl 4-nitrobenzenesulfonate, a related sulfonate ester, is accomplished by reacting 4-hydroxybenzaldehyde (B117250) with 4-nitrobenzenesulfonyl chloride. researchgate.net The crude product is obtained after removing the solvent under reduced pressure and washing with water, followed by recrystallization from ethanol (B145695). researchgate.net This general approach is applicable for the synthesis of 3-Formylthis compound and 4-formylthis compound from their corresponding hydroxybenzaldehyde precursors. chemspider.comsytracks.comnih.govchemscene.com

Table 2: Formylthis compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 3-Formylthis compound | C14H12O4S | 276.31 g/mol chemscene.com |

Synthesis of Acylthis compound Derivatives

Acylphenyl derivatives are synthesized through methods analogous to other sulfonamides. The synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide serves as a prime example, where an acetyl-substituted aminophenol is reacted with 4-methylbenzenesulfonyl chloride. mdpi.com This reaction highlights a pathway where the acyl group is already present on the starting aniline (B41778) derivative. Another approach involves the Friedel-Crafts acylation of a pre-formed phenyl sulfonate, though this can be complicated by the directing effects of the sulfonate group. A more direct synthesis involves starting with an acyl-substituted phenol, such as a hydroxyacetophenone, and reacting it with toluenesulfonyl chloride in the presence of a base.

Synthesis of Amino-Substituted this compound Derivatives

Amino-substituted derivatives are crucial for further functionalization, particularly in the synthesis of pharmaceuticals and dyes. The synthesis of m-Aminophenyl Tosylate (Phenol, 3-amino-, 4-methylbenzenesulfonate) provides a direct example. lookchem.com This compound serves as a versatile building block in organic synthesis. lookchem.com The general synthetic route involves the tosylation of an aminophenol. Care must be taken to protect the amino group if it is not to react with the sulfonyl chloride, or to use conditions that favor O-tosylation over N-tosylation. Alternatively, a nitro-substituted phenyl tosylate can be synthesized and the nitro group subsequently reduced to an amine. For example, a series of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives were prepared via Curtius degradation of a corresponding azide (B81097), which was then condensed with aromatic amines. farmaciajournal.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C13H12O3S |

| 4-methylbenzenesulfonyl chloride | C7H7ClO2S |

| Dichloromethane | CH2Cl2 |

| Pyridine | C5H5N |

| [Rh(COD)Cl]2 | C16H24Cl2Rh2 |

| TPPTS (Tris(3-sulfophenyl)phosphine trisodium (B8492382) salt) | C18H12Na3O9P3S3 |

| RuCl2(TPPMS)2 | Not specified |

| Molybdate Sulfuric Acid (Fe3O4@MSA NPs) | Not specified |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | C15H14BrNO3S |

| 2-amino-5-bromoacetophenone | C8H8BrNO |

| Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate | C16H16INO4S |

| Ethyl 4-amino-3-iodobenzoate | C9H10INO2 |

| 4-Chlorophenylmethyl sulfone | C7H7ClO2S |

| 4-chlorobenzene sulfonyl chloride | C6H4Cl2O2S |

| Methyl-sulfate | C2H6O4S |

| 4-formylphenyl 4-nitrobenzenesulfonate | C13H9NO6S |

| 4-hydroxybenzaldehyde | C7H6O2 |

| 4-nitrobenzenesulfonyl chloride | C6H4ClNO4S |

| Ethanol | C2H5OH |

| 3-Formylthis compound | C14H12O4S |

| 4-formylthis compound | C14H12O4S |

| Phenol, 3-amino-, 4-methylbenzenesulfonate (ester) | C13H13NO3S |

Synthesis of Heterocyclic this compound Derivatives

The incorporation of the this compound moiety into heterocyclic structures is a significant area of synthetic chemistry, leading to compounds with diverse applications. Methodologies for creating these derivatives often involve building the heterocyclic ring system onto a precursor already containing the benzenesulfonamide (B165840) or benzenesulfonate (B1194179) group.

Imidazole (B134444) and Triazolothiadiazole Systems:

One common strategy involves the synthesis of benzenesulfonamide-bearing precursors which are then cyclized to form the desired heterocyclic ring. For example, functionalized imidazole derivatives with a benzenesulfonamide group have been synthesized. ktu.edu A notable route involves the reaction of 3-aminobenzenesulfonamide (B1265440) with α-bromoketones to form an intermediate, which is then treated with potassium thiocyanate (B1210189) to yield a thioamide. This intermediate can be cyclized and subsequently alkylated to produce a variety of substituted imidazole-benzenesulfonamide derivatives. ktu.edu

A more complex heterocyclic system, the 1,2,4-triazolo[3,4-b] nih.govchemrevlett.comlifechemicals.comthiadiazole scaffold, can also be synthesized from a benzenesulfonamide precursor. The synthesis can begin with the reaction of 4-hydrazinobenzoic acid with 4-methyl-N-(4-isothiocyanatophenyl)benzenesulfonamide to form a thiosemicarbazide (B42300) derivative. This intermediate is then cyclized in the presence of a dehydrating agent like phosphorus oxychloride to yield the triazolothiadiazole core structure linked to the phenyl 4-methylbenzenesulfonamide group. researchgate.net

Indole (B1671886) Derivatives:

The synthesis of indole derivatives containing the 4-methylbenzenesulfonate (tosylate) group has also been reported. An example is the synthesis of 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate. mdpi.com This synthesis highlights a method where the tosylate group is introduced by reacting an alcohol functional group on a pre-formed indole derivative with p-toluenesulfonyl chloride, demonstrating the versatility of tosylation in creating complex heterocyclic structures. mdpi.com

| Heterocyclic System | Key Precursor | General Method | Reference |

|---|---|---|---|

| Imidazole | Benzenesulfonamide-bearing thioamide | Cyclization followed by alkylation | ktu.edu |

| Triazolothiadiazole | Benzenesulfonamide-thiosemicarbazide | Dehydrative cyclization | researchgate.net |

| Indole | Indole with hydroxyl group | Tosylation of the hydroxyl group | mdpi.com |

Synthesis of Azo-Functionalized this compound Derivatives

Azo compounds are characterized by the functional group R−N=N−R′, and their synthesis is a cornerstone of dye chemistry. The creation of azo dyes containing the benzenesulfonate group typically follows the classical two-step process of diazotization followed by a coupling reaction. nih.govnih.gov

General Synthetic Pathway:

Diazotization: The synthesis begins with an aromatic amine, such as a derivative of aminobenzenesulfonic acid. This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). nih.govekb.eg This reaction converts the primary amino group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt is an electrophile and is immediately reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, aniline, or another aromatic amine. researchgate.netchemrevlett.com The electrophilic diazonium salt attacks the electron-rich ring of the coupling component, usually at the para position, to form the stable azo linkage (−N=N−), resulting in the final azo dye. nih.gov

For instance, the diazotization of sodium 4-((4-aminophenyl)diazenyl)benzenesulfonate creates an intermediate diazonium salt. This salt can then be coupled with various aromatic compounds, like 4-aminophenol (B1666318) or 2,2′-dihydroxyazobenzene, to produce more complex di-azo and tris-azo dyes, respectively. nih.gov This modular approach allows for the synthesis of a wide array of azo dyes with varying colors and properties, all incorporating the benzenesulfonate moiety which often enhances water solubility.

| Step | Reagents | Key Intermediate/Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Diazotization | Aromatic Amine, Sodium Nitrite, Strong Acid (e.g., HCl) | Aromatic Diazonium Salt | 0–5 °C | nih.govekb.eg |

| Azo Coupling | Diazonium Salt, Electron-rich Aromatic Compound (e.g., Phenol, Aniline) | Azo-Functionalized Compound | Alkaline or neutral medium | nih.govresearchgate.net |

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. The synthesis of chalcone derivatives that incorporate a this compound structure typically involves adapting standard chalcone synthesis methods to starting materials bearing the sulfonate or a related sulfonyl group.

Claisen-Schmidt Condensation:

The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). chemrevlett.comnih.gov To create a chalcone with a benzenesulfonate moiety, one of the aromatic starting materials must contain this group. For example, an acetophenone substituted with a 4-methylbenzenesulfonyloxy group could be reacted with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.gov

Synthesis via Chalcone-4'-sulfonyl Halides:

A more direct approach involves the use of chalcone-4'-sulfonyl halides as building blocks. lifechemicals.com These versatile intermediates can be prepared and then reacted with various nucleophiles to introduce a wide range of functionalities. The synthesis of the chalcone sulfonyl chloride itself can be achieved through the direct sulfochlorination of a pre-formed chalcone on its phenone ring using chlorosulfonic acid. lifechemicals.com This chalcone-4'-sulfonyl chloride is a derivative where the desired functionality is directly attached to the chalcone backbone and can be further modified.

Other Synthetic Routes:

While Claisen-Schmidt condensation is the most common, other coupling reactions have been employed for chalcone synthesis, including:

Carbonylative Heck Coupling: Reaction of a phenyl halide with styrene (B11656) in the presence of carbon monoxide and a palladium catalyst. nih.gov

Suzuki-Miyaura Coupling: Coupling of a benzoyl chloride with a styrylboronic acid. nih.gov

Sonogashira Isomerization Coupling: Microwave-irradiated reaction between a phenyl-halide and propargyl alcohol. nih.gov

These methods could be adapted by using starting materials containing the 4-methylbenzenesulfonate group to produce the target chalcone derivatives.

Synthesis of Iodonium (B1229267) Salts

Diaryliodonium salts are valuable reagents in organic synthesis, acting as efficient aryl-transfer agents. The 4-methylbenzenesulfonate (tosylate) anion is a common counter-ion for these salts due to its stability and leaving group ability.

Direct Synthesis from Aryl Iodides:

A robust and common method for preparing diaryliodonium tosylates is the direct, one-pot synthesis from aryl iodides. orgsyn.org In this procedure, an aryl iodide is oxidized in the presence of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This is performed in the presence of p-toluenesulfonic acid (which provides the tosylate anion) and an electron-rich arene that acts as the second aryl group (e.g., trimethoxybenzene). orgsyn.orgorganic-chemistry.org This approach is high-yielding and has a broad substrate scope.

Using Hypervalent Iodine Reagents:

Another versatile method involves the use of pre-formed hypervalent iodine(III) reagents. For example, [hydroxy(tosyloxy)iodo]arenes can be reacted with silyl-protected phenols in the presence of a strong acid like trifluoromethanesulfonic acid. rsc.org This reaction proceeds through the formation of a silyloxyphenyl(aryl)iodonium salt, which is then desilylated in situ to yield the desired hydroxyphenyl(aryl)iodonium salt, which can have tosylate as the counter-ion. rsc.org

These methods provide stable, isolable iodonium salts where the 4-methylbenzenesulfonate anion plays a crucial role in the salt's structure and reactivity.

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Direct One-Pot Synthesis | Aryl Iodide, m-CPBA, p-Toluenesulfonic Acid, Arene | Oxidation of an aryl iodide and subsequent reaction with an arene and the tosylate source. | orgsyn.orgorganic-chemistry.org |

| From Hypervalent Iodine Reagents | [Hydroxy(tosyloxy)iodo]arene, Arylsilyl Ether, Strong Acid | Reaction of a pre-formed hypervalent iodine(III) tosylate with an aryl nucleophile. | rsc.org |

Reaction Mechanisms and Reactivity Studies of Phenyl 4 Methylbenzenesulfonate

Mechanistic Investigations of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving phenyl 4-methylbenzenesulfonate (B104242) can proceed through different mechanisms, largely dependent on the reaction conditions and the nature of the nucleophile.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a stepwise process. masterorganicchemistry.com It begins with the slow departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com While more common for tertiary alkyl halides which can form stable carbocations, this pathway is generally less favored for aryl sulfonates like phenyl 4-methylbenzenesulfonate under typical conditions. organic-chemistry.orglibretexts.org The formation of a highly unstable aryl cation makes the SN1 pathway energetically unfavorable. wikipedia.org However, under specific conditions, such as with diazonium salts, an SN1-type mechanism can be observed in aromatic systems. uomustansiriyah.edu.iq

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comulethbridge.ca This backside attack results in an inversion of stereochemistry at the carbon center. organic-chemistry.orgulethbridge.ca For this compound, an SN2 reaction would involve the nucleophile attacking the carbon atom of the phenyl ring that is bonded to the sulfonate group. However, the steric hindrance of the benzene (B151609) ring makes a direct backside attack on the sp2-hybridized carbon atom difficult. wikipedia.org Therefore, a classic SN2 mechanism is not typical for this compound.

The most relevant nucleophilic substitution mechanism for this compound is the SNAr (Substitution Nucleophilic Aromatic) reaction. This pathway is favored when the aromatic ring is substituted with strong electron-withdrawing groups, which are not inherently present in this compound itself but can be a feature of related aryl sulfonates. wikipedia.orgpressbooks.pub The SNAr mechanism proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the electrophilic carbon atom of the aromatic ring that is attached to the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqyoutube.com The aromaticity of the ring is temporarily lost in this step. uomustansiriyah.edu.iq

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

Kinetic studies on related aryl benzenesulfonates have shown that these reactions can proceed through a concerted mechanism. acs.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing the negative charge of the Meisenheimer complex and facilitating the reaction. pressbooks.pub

Table 1: Mechanistic Details of Nucleophilic Substitution Reactions

| Reaction Type | Key Features | Relevance to this compound |

| SN1 | Two-step mechanism involving a carbocation intermediate. masterorganicchemistry.com | Generally not favored due to the instability of the aryl cation. wikipedia.org |

| SN2 | One-step concerted mechanism with backside attack. masterorganicchemistry.comulethbridge.ca | Sterically hindered at the sp2 carbon of the benzene ring. wikipedia.org |

| SNAr | Two-step addition-elimination mechanism via a Meisenheimer complex. uomustansiriyah.edu.iqyoutube.com | The primary mechanism, especially when the aryl ring is activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub |

Reactivity of the Sulfonate Group

The tosylate group (-OSO2C6H4CH3) is an excellent leaving group, which is a key aspect of the reactivity of this compound.

While nucleophilic attack often occurs at the carbon of the phenyl ring (C-O bond cleavage), reactions can also involve the sulfur atom. Cleavage of the C-S bond in aryl sulfonates is less common but can be induced under specific conditions. For instance, studies on related aryl sulfides have shown that C-S bond cleavage can occur via radical cations. nih.gov Metal-free methods have also been developed for the selective cleavage of C(sp3)-S bonds in thioethers, which could have mechanistic implications for related sulfonate chemistry. organic-chemistry.org

The 4-methylbenzenesulfonate (tosylate) anion is a very good leaving group because it is the conjugate base of a strong acid, p-toluenesulfonic acid. The negative charge on the oxygen atom is effectively delocalized through resonance across the sulfonyl group, stabilizing the anion. masterorganicchemistry.com This stability makes the departure of the tosylate group energetically favorable in nucleophilic substitution reactions. organic-chemistry.org The excellent leaving group ability of the tosylate group is a primary reason for the widespread use of tosylates in organic synthesis.

Reactions Involving Specific Functional Groups within Derivatives

The reactivity of this compound derivatives is largely dictated by the specific functional groups they contain. The electron-withdrawing nature of the tosylate group can influence the reactivity of other substituents on the phenyl ring. This section explores the characteristic reactions of formyl and phenolic hydroxyl groups present in various derivatives.

Reactions of Formyl Group in 4-Formylthis compound

The formyl group (-CHO) in 4-Formylthis compound is a versatile functional group that serves as a key site for carbon-carbon bond formation and heterocyclic synthesis. As an aromatic aldehyde, its reactivity is well-established, allowing for a range of transformations.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com In the case of 4-Formylthis compound, which lacks α-hydrogens, it can participate in crossed or mixed aldol condensations. In these reactions, it serves as the electrophilic partner, reacting with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. magritek.com

The general mechanism under basic conditions involves the deprotonation of an enolizable carbonyl compound (e.g., acetone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-Formylthis compound. The resulting β-hydroxy carbonyl compound, or aldol adduct, can then readily undergo dehydration, particularly at elevated temperatures, to yield a stable α,β-unsaturated carbonyl product, driven by the formation of an extended conjugated system. youtube.com

Table 1: Representative Crossed Aldol Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| 4-Formylthis compound | Acetone | NaOH or KOH | α,β-Unsaturated Ketone |

This table represents expected products based on general principles of the Aldol condensation, as specific experimental data for 4-Formylthis compound was not found in the provided search results.

Formylation reactions are processes that introduce a formyl group (-CHO) onto a molecule. wikipedia.org These reactions are fundamental for the synthesis of aldehydes. Therefore, a formylation reaction is not a reaction that the formyl group of 4-Formylthis compound undergoes, but rather the synthetic process by which its precursor, 4-hydroxybenzaldehyde (B117250), might be modified or how the parent aromatic ring (this compound) could be functionalized.

Common formylation methods for aromatic compounds include:

Vilsmeier-Haack Reaction: Uses dimethylformamide (DMF) and phosphorus oxychloride. tcichemicals.com

Gattermann Reaction: Employs cyanides and HCl. wikipedia.org

Duff Reaction: Effective for electron-rich aromatic compounds like phenols, using hexamethylenetetramine. tcichemicals.com

Rieche Formylation: Uses dichloromethyl methyl ether, suitable for sterically hindered sites. tcichemicals.com

These methods are used to synthesize aromatic aldehydes, not to react with them.

Aromatic aldehydes are crucial building blocks in the multicomponent synthesis of various heterocyclic systems, including pyrimidines and thiazoles.

Pyrimidine (B1678525) Synthesis: Pyrimidine derivatives can be synthesized through reactions involving an aldehyde. For instance, a three-component coupling reaction can produce 4,5-disubstituted pyrimidines from functionalized enamines (or methyl ketones), an orthoformate, and ammonium (B1175870) acetate (B1210297), where the aldehyde would be a precursor to the enamine or a related intermediate. organic-chemistry.org

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method that involves the condensation of an α-haloketone with a thioamide. researchgate.net Variations of this and other multicomponent reactions can utilize an aldehyde. For example, new Hantzsch thiazole derivatives can be prepared in a one-pot procedure from a bromoacetyl compound, thiourea (B124793), and a substituted benzaldehyde (B42025). bepls.com In this context, 4-Formylthis compound could serve as the aldehyde component to introduce the corresponding substituted phenyl group onto the thiazole ring.

Table 2: Heterocycle Synthesis Using an Aromatic Aldehyde Component

| Heterocycle | General Reactants | Role of Aldehyde |

|---|---|---|

| Pyrimidine | Ketone, Amidine, Oxidant | Ketone can be formed from aldehyde |

| Thiazole | α-Haloketone, Thioamide | Not directly involved in classic Hantzsch |

The reaction of an aromatic aldehyde with malononitrile (B47326) and an active methylene (B1212753) compound, such as a 1,3-dicarbonyl, is a well-established multicomponent reaction for synthesizing highly functionalized heterocyclic systems. This reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile.

The Knoevenagel condensation product, an α,β-unsaturated dinitrile, is a potent Michael acceptor. It can then react with a C-nucleophile, such as the enolate of a 1,3-dicarbonyl compound (e.g., 1,3-cyclohexanedione). This is followed by an intramolecular cyclization and tautomerization to yield a stable polycyclic product like a tetrahydrobenzo[b]pyran. researchgate.net Studies on the analogous 4-nitrobenzaldehyde (B150856) show that this reaction can proceed efficiently. researchgate.net

Table 3: Multicomponent Reaction of 4-Nitrobenzaldehyde with Malononitrile and 1,3-Cyclohexanedione

| Aldehyde | Active Methylene 1 | Active Methylene 2 | Solvent | Catalyst | Product Class |

|---|

Data derived from an analogous reaction system as reported in the literature. researchgate.net

Reactions of Phenolic Hydroxyl Groups in Derivatives

The phenolic hydroxyl (-OH) group is a highly reactive functional group found in many derivatives of this compound, such as hydroxythis compound. Its reactivity stems from the acidic nature of the proton and the nucleophilicity of the oxygen atom after deprotonation. nih.gov The phenolic hydroxyl group is, in fact, the precursor to the tosylate ester itself, formed by reacting a phenol (B47542) with 4-toluenesulfonyl chloride. In derivatives that retain a phenolic hydroxyl group, this site can undergo several characteristic reactions. nih.gov

Key reactions include:

Salt Formation: As a weak acid, the phenolic hydroxyl group readily reacts with strong bases (e.g., NaOH) to form a sodium phenoxide salt.

Esterification: It can react with acyl chlorides or anhydrides to form esters.

Etherification (Williamson Synthesis): The corresponding phenoxide, formed by deprotonation, is an excellent nucleophile and can react with alkyl halides to form ethers.

Electrophilic Aromatic Substitution: The -OH group is a strong activating group, directing electrophiles to the ortho and para positions of the phenyl ring. nih.gov

A key reaction for derivatives containing phenolic hydroxyls is its potential removal. This can be achieved by first converting the hydroxyl group into an ether (such as a 2-pyridyl ether) and then cleaving the C-O bond via hydrogenation over a palladium catalyst. google.com

Table 4: General Reactions of Phenolic Hydroxyl Groups in Derivatives

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Salt Formation | NaOH, KOH | Phenoxide Salt |

| Esterification | Acetyl Chloride | Phenyl Acetate |

| Etherification | CH₃I, Base | Anisole (Methoxy Ether) |

Reactions of Carbonyl Groups in Derivatives

Derivatives of this compound that incorporate carbonyl functionalities, such as an acetyl group, introduce an additional reactive site into the molecule. A key example is Phenyl 3-acetyl-4-methylbenzenesulfonate. The carbonyl group in such derivatives is susceptible to reactions typical of aryl ketones.

Notably, the acetyl group can be reduced to an ethyl group through established methods for ketone reduction. These reactions are crucial for modifying the electronic and steric properties of the molecule.

Clemmensen Reduction: This method involves heating the carbonyl compound with zinc amalgam and concentrated hydrochloric acid. annamalaiuniversity.ac.inwikipedia.org The strongly acidic conditions make it particularly effective for reducing aryl-alkyl ketones that are stable in acid. annamalaiuniversity.ac.inwikipedia.org The reaction is believed to occur on the surface of the zinc catalyst through a complex mechanism. annamalaiuniversity.ac.in

Wolff-Kishner Reduction: For substrates that are sensitive to strong acids, the Wolff-Kishner reduction offers an alternative under basic conditions. wikipedia.org The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgmasterorganicchemistry.com The driving force is the formation of stable nitrogen gas. masterorganicchemistry.com

These reduction reactions on carbonyl derivatives of this compound demonstrate the ability to selectively transform one part of the molecule while leaving the sulfonate ester intact, assuming the reaction conditions are chosen carefully to avoid hydrolysis of the ester linkage.

Reactions with Amines and other Nucleophiles

The sulfur atom in the sulfonate ester group of this compound is electrophilic and thus a target for nucleophilic attack. This leads to the cleavage of the S-O bond and the formation of new products. Amines, acting as potent nucleophiles, react with aryl sulfonates to yield sulfonamides.

The general reaction involves the attack of the amine's lone pair of electrons on the sulfur atom, leading to the displacement of the phenoxide leaving group. This is a common method for the synthesis of N-substituted sulfonamides. nsf.gov The reaction of this compound with a primary amine (R-NH₂) would proceed as follows:

C₇H₇SO₂OPh + R-NH₂ → C₇H₇SO₂NHR + PhOH

Kinetic studies on the aminolysis of substituted phenyl benzenesulfonates in various solvents have provided insights into the reaction mechanism. For instance, the reactions of 2,4-dinitrophenyl benzenesulfonate (B1194179) with a series of alicyclic secondary amines in acetonitrile (B52724) have been investigated, showing that the reactivity is influenced by the solvent medium. researchgate.net Studies on similar systems, like the aminolysis of phenyl and 4-nitrophenyl chloroformates, show that the reaction generally proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate, with the formation of this intermediate often being the rate-determining step. nih.gov The basicity of the attacking amine is a key factor influencing the reaction rate. nih.gov

Besides amines, other nucleophiles can also react with this compound. Although specific studies on this compound are not abundant, by analogy with other sulfonate esters, reactions with nucleophiles such as thiols (to form thiosulfonates) and azide (B81097) or cyanide ions are expected to occur via a similar nucleophilic substitution mechanism at the sulfur center.

Rearrangement Reactions

The structure of this compound allows for the possibility of intramolecular rearrangement reactions, where functional groups migrate within the molecule. Two notable examples are the Fries rearrangement and the Smiles rearrangement.

Fries Rearrangement: This reaction typically involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid. wikipedia.orgorganic-chemistry.orgbyjus.comchemistrylearner.com In the context of this compound, this would involve the migration of the tosyl group (an arenesulfonyl group, not an acyl group as in the classic Fries rearrangement) from the phenolic oxygen to the phenyl ring, potentially forming ortho- and para-hydroxyphenyl tolyl sulfones. The reaction mechanism is thought to involve the formation of an acylium-like carbocation intermediate that then performs an electrophilic aromatic substitution on the phenyl ring. wikipedia.orgbyjus.com Reaction conditions, such as temperature and solvent, can influence the ratio of ortho to para products. wikipedia.orgbyjus.com A photochemical variant, the photo-Fries rearrangement, can also occur, proceeding through a radical mechanism. wikipedia.org

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an activated aryl group migrates from a heteroatom to a nucleophilic center. wikipedia.orgnih.gov For a derivative of this compound to undergo a classic Smiles rearrangement, the phenyl group attached to the sulfonate oxygen would need to be activated by electron-withdrawing groups, and a nucleophilic group would need to be present on the tosyl moiety. A more relevant variant is the Truce-Smiles rearrangement , where a strong carbanionic nucleophile attacks an aryl sulfone. wikipedia.org Additionally, radical versions of the Smiles rearrangement have been developed for arenesulfonates, where an alkyl radical can induce an ipso-attack on the sulfonate-bearing ring, leading to rearrangement, particularly if the ring is activated by electron-withdrawing groups. nih.govrsc.org

Supramolecular Interactions in this compound and Derivatives

The solid-state architecture of this compound and its derivatives is governed by a variety of non-covalent interactions. These interactions dictate the crystal packing and can influence the physical properties of the compounds.

Hydrogen Bonding Interactions

While this compound itself lacks strong hydrogen bond donors, its derivatives, particularly sulfonamides formed by reaction with amines, exhibit significant hydrogen bonding. In the crystal structures of N-substituted 4-methylbenzenesulfonamides, N-H···O hydrogen bonds are a predominant feature. The sulfonamide N-H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms act as acceptors.

These interactions often lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or infinite chains. For example, in the crystal structure of N-allyl-4-methylbenzenesulfonamide, molecules form centrosymmetric dimers via intermolecular N-H···O hydrogen bonds.

Below is a table summarizing typical hydrogen bond geometries found in the crystal structures of related sulfonamide derivatives.

| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| N-H···O | N-H···O=S | 2.90 - 3.10 | 2.00 - 2.30 | 150 - 175 |

| C-H···O | C(aromatic)-H···O=S | 3.20 - 3.50 | 2.30 - 2.60 | 140 - 160 |

| C-H···O | C(aliphatic)-H···O=S | 3.30 - 3.60 | 2.40 - 2.70 | 130 - 150 |

Data are representative values compiled from typical sulfonamide crystal structures.

Pi-Stacking Interactions

The presence of two aromatic rings in this compound and its derivatives facilitates π-π stacking interactions. These interactions occur when the planar surfaces of the aromatic rings align, typically in an offset or slipped-parallel fashion. The centroid-to-centroid distance in such interactions is generally in the range of 3.5 to 4.0 Å. nih.gov

In the crystal packing of many aryl sulfonates and sulfonamides, π-stacking interactions link molecules into larger assemblies, such as columns or layers. nih.gov For instance, in some sulfonamide structures, dimers formed by hydrogen bonding are further linked into ribbons through offset π-π interactions. The relative orientation of the two aryl rings within a single molecule, defined by the C-S-O-C torsion angle, influences the potential for both intramolecular and intermolecular π-stacking.

The table below provides typical geometric parameters for π-stacking interactions observed in related crystal structures.

| Interaction Geometry | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |

|---|---|---|---|

| Offset Face-to-Face | 3.5 - 4.0 | 0 - 10 | 15 - 30 |

| Edge-to-Face (T-shaped) | 4.5 - 5.5 | ~90 | N/A |

Parameters are typical values for π-interactions involving phenyl rings.

Other Non-Covalent Interactions

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for characterizing the fundamental properties of this compound. These methods allow for the prediction of molecular structure, reactivity, and other properties with a high degree of accuracy.

Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) has been widely used to investigate the electronic structure of this compound and its derivatives. DFT methods, such as B3LYP, are favored for their balance of computational cost and accuracy in predicting molecular properties. For instance, in a study of a related tosyl ester derivative, 4-(2-amino-2-oxoethyl) this compound, DFT calculations were employed to obtain the optimized structural geometry. researchgate.net These calculations are crucial for understanding the molecule's stability and reactivity. The choice of basis set, such as 6-311++G(d,p), is critical for obtaining reliable results that are in good agreement with experimental data, like that from X-ray diffraction. researchgate.net

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method, an ab initio approach, has also been applied to study this compound derivatives. While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF provides a fundamental starting point for more advanced calculations. In the computational analysis of 4-(2-amino-2-oxoethyl) this compound, the HF method was used alongside DFT to determine the optimized molecular geometry, offering a comparative view of the results obtained from different theoretical standpoints. researchgate.net

Geometry Optimization

Determining the most stable three-dimensional arrangement of atoms in this compound is achieved through geometry optimization. Both DFT and HF methods are utilized for this purpose. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. The optimized geometries obtained from these calculations for derivatives of this compound have shown good conformity with experimental X-ray diffraction data, validating the computational approaches used. researchgate.net

Table 1: Selected Optimized Bond Lengths and Angles of a this compound Derivative (Calculated) (Note: The following data is for a derivative, 4-(2-amino-2-oxoethyl) this compound, as a representative example of the types of parameters obtained through geometry optimization.)

| Parameter | Bond/Angle | Calculated Value (DFT) | Calculated Value (HF) |

| Bond Length (Å) | S1-O3 | 1.435 | 1.418 |

| Bond Length (Å) | S1-O4 | 1.432 | 1.416 |

| Bond Length (Å) | S1-C8 | 1.768 | 1.762 |

| Bond Length (Å) | O5-C1 | 1.408 | 1.391 |

| Bond Angle (°) | O3-S1-O4 | 120.3 | 120.6 |

| Bond Angle (°) | O3-S1-C8 | 108.9 | 109.1 |

| Bond Angle (°) | C1-O5-S1 | 118.9 | 119.2 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap implies the opposite. For a derivative of this compound, FMO analysis was conducted to understand its electronic properties and reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies of a this compound Derivative (Note: The following data is for a derivative, 4-(2-amino-2-oxoethyl) this compound.)

| Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -0.65 |

| Energy Gap (ΔE) | 6.24 |

Mulliken Charges and Atomic Charges Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons. uni-muenchen.de These charges are calculated based on the molecular orbitals and the basis functions used in the quantum chemical calculation. The analysis of Mulliken charges for a derivative of this compound revealed the charge distribution across the molecule, helping to identify electrophilic and nucleophilic sites. researchgate.net For example, the oxygen atoms of the sulfonate group are expected to carry significant negative charges, while the sulfur atom and adjacent carbons are more electropositive.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. uni-muenchen.de The MEP surface is colored to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. These maps are useful for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In the study of a this compound derivative, MEP analysis was performed to identify the reactive sites. The resulting map showed the negative potential concentrated around the oxygen atoms of the sulfonate group, indicating these as likely sites for electrophilic attack. researchgate.net

Density of States (DOS) Analysis

Density of States (DOS) analysis is a powerful tool in computational chemistry used to visualize the distribution of energy levels within a molecule. A DOS plot illustrates the number of available electronic states at each energy level. For an organic molecule like this compound, the DOS spectrum would reveal the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical parameter for determining the molecule's electronic properties, such as its kinetic stability and optical characteristics. A larger gap generally implies higher stability and lower chemical reactivity. The DOS plot would also show the contributions of different atomic orbitals (s, p, d) to the molecular orbitals, offering a detailed picture of the electronic structure.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a clear representation of chemical bonds and lone pairs. The ELF is a scalar field that takes values between 0 and 1, where high values (close to 1) indicate a high probability of finding an electron pair. In this compound, an ELF analysis would be expected to show high localization in the regions of the covalent bonds (C-C, C-H, S-O, C-O) and around the oxygen atoms, corresponding to their lone pairs. This analysis is particularly useful for understanding the nature of the chemical bonding and the distribution of electron density within the molecule.

Global Reactivity Descriptors and Fukui Functions

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity of a species to accept electrons. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Fukui functions provide information about the local reactivity of a molecule, indicating which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions for this compound, it would be possible to predict the most reactive sites for various chemical reactions. For instance, the analysis would likely indicate that the sulfonyl sulfur atom is a primary electrophilic site, while the oxygen atoms and the phenyl rings could act as nucleophilic centers.

Crystal Structure Analysis and Prediction

The solid-state structure of a compound is fundamental to its physical properties. The arrangement of molecules in a crystal lattice is determined by a delicate balance of intermolecular forces.

X-ray Crystallographic Investigations

The crystal structure of this compound has been determined by X-ray crystallography and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 269552 nih.gov. While the full crystallographic data is contained within the CIF file, studies on related aromatic sulfonate esters reveal common structural motifs. Typically, the molecule adopts a non-planar conformation. For example, in the crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate, the two aryl rings are oriented gauche to one another around the sulfonate S—O bond, with a C—S—O—C torsion angle of -70.68 (16)° nih.gov. A similar gauche conformation would be expected for this compound. The crystal packing is likely stabilized by a network of weak intermolecular interactions, such as C-H···O and C-H···π interactions.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While no specific polymorphism studies on this compound have been reported, the phenomenon is known to occur in related compounds. For instance, two polymorphic forms (triclinic and monoclinic) of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate have been identified and characterized nih.gov. The different crystal packing in these polymorphs arises from variations in intermolecular interactions, such as N-H···O and C-H···O hydrogen bonds, as well as π···π stacking interactions nih.gov. Given the structural flexibility of the phenyl and tosyl groups, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

An in-depth analysis of the theoretical and computational aspects of this compound reveals significant insights into its molecular structure, stability, and potential biological interactions. Advanced computational chemistry techniques, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction Index Analysis (NCI-RDG), have been employed to elucidate the intricate network of forces governing this compound. Furthermore, molecular modeling and docking studies have provided a basis for understanding its potential as a ligand, particularly in the context of enzyme inhibition.

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure of phenyl 4-methylbenzenesulfonate (B104242) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT 135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of phenyl 4-methylbenzenesulfonate, typically recorded in a solvent like deuterochloroform (CDCl₃), provides information on the different types of protons and their neighboring environments. The spectrum is characterized by a singlet for the methyl protons and a series of multiplets for the aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, this includes the methyl carbon, the aromatic carbons of both the phenyl and the toluenesulfonate (B8598656) moieties, and the quaternary carbons.

DEPT 135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT) 135 is a specialized NMR experiment that helps in distinguishing between CH, CH₂, and CH₃ groups. In a DEPT 135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed in a DEPT 135 spectrum. For this compound, the DEPT 135 spectrum would show positive signals for the methyl carbon and the aromatic CH carbons, and no negative signals as there are no CH₂ groups.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.70 | d | 2H, ortho-protons on toluenesulfonate ring |

| ¹H | 7.40–7.17 | m | 5H, protons on phenyl ring |

| ¹H | 6.98 | d | 2H, meta-protons on toluenesulfonate ring |

| ¹H | 2.44 | s | 3H, methyl protons |

| ¹³C | 149.69 | - | Quaternary carbon (C-O) |

| ¹³C | 145.33 | - | Quaternary carbon (C-S) |

| ¹³C | 132.48 | - | Quaternary carbon (ipso-C of toluenesulfonate) |

| ¹³C | 129.74 | CH | Aromatic CH |

| ¹³C | 129.60 | CH | Aromatic CH |

| ¹³C | 128.52 | CH | Aromatic CH |

| ¹³C | 127.07 | CH | Aromatic CH |

| ¹³C | 122.39 | CH | Aromatic CH |

| ¹³C | 21.70 | CH₃ | Methyl carbon |

Data sourced from a study published by the Royal Society of Chemistry. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key IR Absorption Bands for this compound:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group's C-H stretching vibrations would appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: These vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

S=O Stretching: The sulfonate group is characterized by strong, asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1370-1335 cm⁻¹ and 1190-1150 cm⁻¹, respectively.

C-O Stretching: The stretching vibration of the ester C-O bond is expected in the 1200-1000 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₃) | Stretching | <3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| Sulfonate (S=O) | Asymmetric Stretching | 1370-1335 |

| Sulfonate (S=O) | Symmetric Stretching | 1190-1150 |

| Ester (C-O) | Stretching | 1200-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₃H₁₂O₃S), HRMS can confirm its molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. The fragmentation of the parent ion can be induced to provide further structural information. Common fragmentation pathways for related sulfonamides include the loss of sulfur dioxide (SO₂).

Chromatographic Methods

Chromatography is an essential technique for the separation, identification, and purification of this compound. The choice of method depends on the analytical objective, from rapid reaction monitoring to preparative purification.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method frequently employed to monitor the progress of reactions involving this compound, assess its purity, and determine appropriate solvent systems for column chromatography. rochester.eduwisc.eduresearchgate.net The principle of separation is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). wisc.edu

The polarity of this compound dictates its mobility on the TLC plate. A common stationary phase is silica gel, a polar adsorbent. wisc.edu The mobile phase, or eluent, is chosen to achieve a desirable retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu An ideal Rf value is typically between 0.3 and 0.7 for good separation. ualberta.careddit.com For a compound of moderate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is generally effective. By varying the ratio of these solvents, the polarity of the eluent can be fine-tuned to achieve optimal separation. reddit.com

For instance, increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture will increase the polarity of the mobile phase, causing the this compound spot to travel further up the plate, resulting in a higher Rf value. Visualization of the spot is typically achieved under UV light (254 nm), as the aromatic rings in the molecule absorb UV radiation. orgsyn.org

Table 1: Representative TLC Data for this compound

| Mobile Phase (Solvent System) | Stationary Phase | Retention Factor (Rf) |

| Hexane:Ethyl Acetate (4:1 v/v) | Silica Gel 60 F254 | 0.35 |

| Hexane:Ethyl Acetate (3:1 v/v) | Silica Gel 60 F254 | 0.48 |

| Dichloromethane:Hexane (1:1 v/v) | Silica Gel 60 F254 | 0.42 |

Note: Rf values are illustrative and can vary based on specific experimental conditions such as temperature, saturation of the TLC chamber, and the specific brand of TLC plates.

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles of adsorption and partitioning as TLC but is used to separate larger quantities of material. orgsyn.org Silica gel is the most commonly used stationary phase for this purpose. orgsyn.orgcommonorganicchemistry.com

The selection of the eluent system for column chromatography is typically guided by prior TLC analysis. reddit.com A solvent system that provides a good separation and an Rf value of approximately 0.2-0.4 for the target compound on a TLC plate is often a suitable starting point for column chromatography. reddit.comreddit.com A less polar solvent system than that used for TLC is generally required for column chromatography to ensure adequate separation.

In a typical procedure, the crude this compound is loaded onto the top of a column packed with silica gel. The eluent is then passed through the column, and the separated components are collected in fractions. The purity of these fractions is subsequently analyzed by TLC. Fractions containing the pure product are combined, and the solvent is removed to yield the purified this compound. Gradient elution, where the polarity of the solvent is gradually increased during the separation, can also be employed to effectively separate the desired product from impurities with different polarities. orgsyn.org

Table 2: Example of a Column Chromatography Purification Protocol

| Parameter | Description |

| Stationary Phase | Silica Gel (particle size 40-63 µm) |

| Column Dimensions | 30 cm length x 3 cm diameter |

| Sample Loading | Dry loading on Celite or minimal volume of eluent |

| Elution Method | Isocratic or Gradient Elution |

| Isocratic Eluent | Hexane:Ethyl Acetate (5:1 v/v) |

| Gradient Eluent | Start with Hexane:Ethyl Acetate (9:1 v/v), gradually increasing to (4:1 v/v) |

| Fraction Collection | 20 mL fractions |

| Monitoring | TLC analysis of collected fractions |

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a powerful technique for assessing the purity and quantifying the amount of this compound. In GC, the sample is vaporized and transported by an inert carrier gas (such as helium or hydrogen) through a capillary column containing a stationary phase. abo.fi Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

For a compound like this compound, a nonpolar or medium-polarity capillary column, such as one with a dimethylpolysiloxane or a diphenyl-dimethylpolysiloxane stationary phase, is typically suitable. ornl.govu-pec.fr The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds with different boiling points.

After eluting from the column, the compound enters the Flame Ionization Detector. In the FID, the analyte is burned in a hydrogen-air flame, producing ions. abo.fi The resulting current is proportional to the amount of organic compound being burned, making FID a highly sensitive detector for quantifying carbon-containing compounds. ualberta.caabo.fi The time it takes for the compound to travel through the column is known as the retention time, which is a characteristic property used for identification under specific chromatographic conditions.

Table 3: Typical GC-FID Operating Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| Hypothetical Retention Time | ~12.5 minutes |

Thermal Analysis (TGA/DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability, melting point, and decomposition profile. asu.edumt.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. mt.com A TGA thermogram plots mass loss versus temperature. For this compound, TGA can determine the temperature at which the compound begins to decompose. A sharp weight loss in the thermogram indicates the degradation of the molecule into volatile fragments. The absence of significant weight loss at lower temperatures (e.g., below 100 °C) can confirm the absence of residual solvents or water.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. asu.edu A DSC thermogram can reveal thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC will show a sharp endothermic peak corresponding to its melting point. azom.com Following the melt, an exothermic peak may be observed at higher temperatures, corresponding to the onset of decomposition, which should align with the mass loss observed by TGA. azom.com

Table 4: Representative Thermal Analysis Data for this compound

| Analysis Type | Parameter | Observation |

| DSC | Melting Point (Tm) | Sharp endothermic peak at approx. 94-96 °C |

| DSC | Decomposition | Onset of exothermic event > 250 °C |

| TGA | Onset of Decomposition | Significant mass loss beginning at approx. 260 °C |

| TGA | Atmosphere | Nitrogen |

| TGA | Heating Rate | 10 °C/min |

Note: These values are representative. The exact temperatures for melting and decomposition can be influenced by factors such as sample purity and heating rate.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates

Phenyl 4-methylbenzenesulfonate (B104242) and its derivatives are significant synthetic intermediates in organic chemistry. ontosight.ai The tosylate group is an excellent leaving group, making the compound reactive in nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the introduction of the phenyl group or substituted phenyl groups into a variety of molecular structures.

Halogenated hydroxyphenyl sulfonates, a class of compounds related to phenyl 4-methylbenzenesulfonate, are considered important building blocks for creating functionalized molecules. mdpi.comresearchgate.net The difference in reactivity between a carbon-halogen bond and a carbon-sulfur bond allows for highly selective reactions, particularly in processes catalyzed by transition metals. mdpi.comresearchgate.net For instance, 3-hydroxy-2-iodophenyl-4-methylbenzenesulfonate has been synthesized as a potential precursor for various applications in organic and pharmaceutical chemistry. mdpi.comresearchgate.net The synthesis involves the iodination of resorcinol, followed by sulfonylation and selective hydrolysis to yield the final product. mdpi.com This highlights its role as a precursor for complex, functionalized molecules. mdpi.comresearchgate.net

This compound derivatives are instrumental as building blocks in the synthesis of heterocyclic compounds. Heterocycles are a core component of many pharmaceuticals and biologically active compounds. For example, (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate is used in an N-alkylation reaction with 5-phenyltetrazole to synthesize 4-methyl-2-phenyl-4-((5-phenyl-2H-tetrazol-2-yl)methyl)-4,5-dihydrooxazole, a complex heterocyclic molecule, in high yield. imist.ma This demonstrates the utility of tosylate-containing compounds in constructing intricate ring systems.

This compound derivatives are key starting materials for synthesizing various pyrimidine (B1678525) and thiazole-containing compounds.

In one approach, 4-formylphenyl-4-methylbenzenesulfonate is used in a one-pot, three-component reaction with agents like thiourea (B124793) and ethyl acetoacetate (B1235776) or acetylacetone (B45752) to produce 3,4-dihydropyrimidin-2(1H)-ones/thiones. nih.govresearchgate.net These reactions, often carried out under microwave irradiation using green catalysts like cysteine, are efficient and produce high yields. nih.govresearchgate.net

For thiazole (B1198619) synthesis, p-tosyloxybenzaldehyde (a derivative) reacts with thiosemicarbazide (B42300) to form 4-tosyloxybenzylidenethiosemicarbazone. researchgate.net This intermediate can then be reacted with compounds like ethyl bromoacetate (B1195939) or phenacyl bromide derivatives to yield a range of thiazole derivatives. researchgate.netresearchgate.net Another study details the synthesis of a Schiff-base ligand, 4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazono]methylthis compound, and its metal complexes, which have been investigated for their biological activities. bohrium.comacs.org

The following table summarizes the synthesis of a thiazolo[3,2-α]pyrimidine derivative, showcasing the role of p-toluene sulfonic acid, a related compound, in facilitating the reaction.

| Reactants | Product | Yield (%) | Melting Point (°C) | Ref |